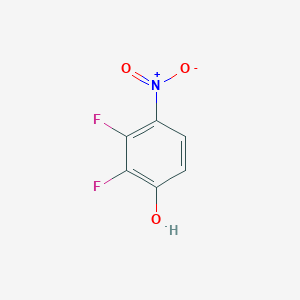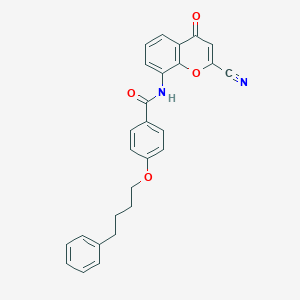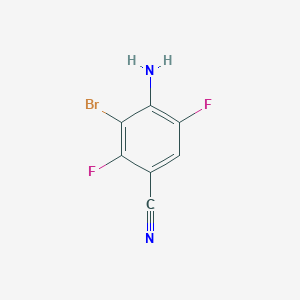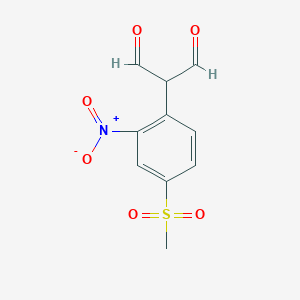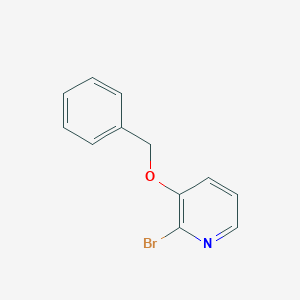
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The Boc group can be added to a molecule using a compound called di-tert-butyl dicarbonate in the presence of a base .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, where the Boc group is attached to the nitrogen atom of the amine .Molecular Structure Analysis
The molecular structure of compounds with a Boc group includes a carbonyl (C=O) group and a tert-butyl group attached to a nitrogen atom . The exact structure would depend on the rest of the molecule.Chemical Reactions Analysis
The Boc group can be removed from a molecule under acidic conditions . This is often done using trifluoroacetic acid (TFA). The removal of the Boc group is a common step in the synthesis of peptides .Aplicaciones Científicas De Investigación
Synthesis Technologies
Optimization of Synthesis Technology
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate has been used as a starting material for the synthesis of other compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate. The synthesis process is noted for its stability, simplicity, and high yield, making it suitable for industrial production (Qiao-yun, 2012).
Synthesis of Novel Compounds
It has been used in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the versatility of ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate in creating novel chemical structures (Ivanov et al., 2017).
Chemical Properties and Reactions
Chemical Behavior Analysis
Research has been conducted on the electrochemical behavior of similar nitrobenzene compounds, providing insights into their properties and potential applications in various chemical reactions (Mikhal’chenko et al., 2007).
Sodium Azide Mediated Cleavage
Studies have explored the cleavage of p-nitrobenzoic esters by sodium azide, revealing the mildness and selectivity of this method. This research can inform the handling and reactions involving ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (Gómez-Vidal et al., 2001).
Impurity Analysis
- Impurity Determination in Synthesis: The determination of impurities in intermediates like ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is crucial for ensuring the quality and purity of the synthesized products. LC-MS^n methods have been employed for this purpose, providing a framework for quality control in synthesis processes (Jun-hua, 2007).
Catalysis and Protective Group Applications
- Catalytic and Protective Group Applications: Research has shown that compounds like ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can be efficiently used in the N-tert-butoxycarbonylation of amines, highlighting their utility in protecting group strategies in organic synthesis (Heydari et al., 2007).
Mecanismo De Acción
Target of Action
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate, also known as ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate, is a derivative of glycine . Glycine is an amino acid that plays a crucial role in the central nervous system and has a variety of functions in the body. It is involved in the production of several important compounds, including proteins, creatine, and glutathione .
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is a protective group used in organic synthesis . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis . It can be removed under mild acidic conditions to form the free amine . This property allows the compound to interact with its targets in a controlled manner.
Biochemical Pathways
As a derivative of glycine, this compound may influence the biochemical pathways involving glycine. Glycine is involved in the synthesis of proteins, creatine, and glutathione, and it also plays a role in the regulation of neurotransmitters . .
Pharmacokinetics
The Boc group can increase the lipophilicity of the compound, potentially enhancing its absorption and distribution . The removal of the Boc group under certain conditions may also affect the compound’s metabolism and excretion .
Result of Action
As a derivative of glycine, it may have effects related to the functions of glycine, such as influencing protein synthesis and neurotransmitter regulation . .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of the Boc group and thus the compound’s interaction with its targets . Other factors, such as temperature and the presence of other chemicals, may also influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBXLQKKUBOGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


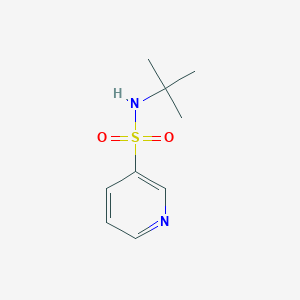
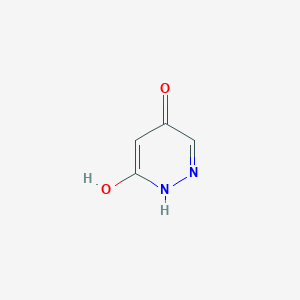

![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

